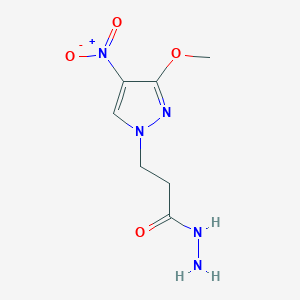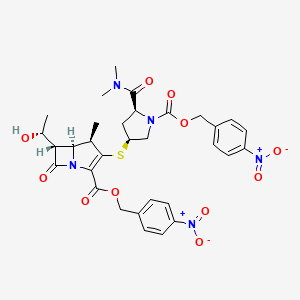
1,1-二氯-2-硝基乙烯
描述
1,1-Dichloro-2-nitroethene is an organic compound with the molecular formula C2HCl2NO2 . It is a colorless liquid with a pungent odor . This compound is used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide .
Synthesis Analysis
The synthesis of 1,1-Dichloro-2-nitroethene involves the reaction of vinylidene chloride with nitric acid and hydrogen chloride . It has also been used in the synthesis of substituted phenols via coupling cyclization of DMF as a carbon source with active methylene compounds such as 1,3-dicarbonyl .
Molecular Structure Analysis
The molecular structure of 1,1-Dichloro-2-nitroethene is characterized by the presence of two chlorine atoms and a nitro group attached to a double-bonded carbon atom . The molecular weight of this compound is 141.94 g/mol .
Chemical Reactions Analysis
1,1-Dichloro-2-nitroethene is a reactive intermediate used for the construction of heterocyclic compounds . It has been used in the formation of 1,4,2-dithiazolidine or 1,3-thiazetidine heterocycles by reactions of phenylthioureas . The solvent has a significant influence on the type of product formation .
Physical And Chemical Properties Analysis
1,1-Dichloro-2-nitroethene has a boiling point of 58.5 °C (at a pressure of 12 Torr) and a density of 1.5652 g/cm3 .
科学研究应用
Synthesis of 2-Aryl-1,3,4-Oxadiazole Derivatives
1,1-Dichloro-2-nitroethene is used in the synthesis of 2-aryl-1,3,4-oxadiazole derivatives . This process is eco-friendly and features high yields, purification simplicity, water-based reaction medium, energy efficiency, and no addition of catalysts .
Synthesis of Cycloxaprid
Cycloxaprid is a novel cis-nitromethylene neonicotinoid insecticide. 1,1-Dichloro-2-nitroethene is used as a starting material in its synthesis .
Synthesis of Substituted Phenols
A novel and efficient metal-free synthesis of phenolic compounds was developed via coupling cyclization of DMF as a carbon source with active methylene compounds such as 1,3-dicarbonyl compounds with the assistance of 1,1-dichloro-2-nitroethene .
Heterocycle Construction
1,1-Dichloro-2-nitroethene is a reactive chemical used in the construction of heterocycles . This process is pursued by organic chemists for exploring novel and efficient synthetic methodology in water .
安全和危害
未来方向
作用机制
Target of Action
1,1-Dichloro-2-nitroethene is primarily used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . The primary targets of 1,1-Dichloro-2-nitroethene are therefore the biochemical pathways that are involved in the synthesis of this insecticide.
Mode of Action
It is known to be a reactive chemical that participates in various synthetic methodologies .
Biochemical Pathways
It is used in the synthesis of cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . This suggests that it may play a role in the biochemical pathways related to the synthesis and action of this insecticide.
Result of Action
As a starting material in the synthesis of cycloxaprid, it likely contributes to the insecticidal properties of this compound .
属性
IUPAC Name |
1,1-dichloro-2-nitroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMCQGUXONREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481018 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-2-nitroethene | |
CAS RN |
6061-04-7 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,1-Dichloro-2-nitroethene a useful reagent in organic synthesis?
A1: 1,1-Dichloro-2-nitroethene is a highly reactive electrophile, making it valuable for constructing various heterocyclic systems. Its reactivity stems from the electron-withdrawing nitro group and the presence of two chlorine atoms, which enhance its electrophilicity.
Q2: Can you provide examples of heterocycles synthesized using 1,1-Dichloro-2-nitroethene and the reaction conditions?
A2: 1,1-Dichloro-2-nitroethene has been successfully employed in synthesizing:
- 1,4,2-Dithiazolidines: These are formed by reacting 1,1-Dichloro-2-nitroethene with phenylthiourea derivatives in an aprotic solvent like chloroform. []
- 1,3-Thiazetidines: Switching the solvent to a protic one, such as ethanol, leads to the formation of 1,3-thiazetidines as the major product when reacting with phenylthiourea derivatives. []
- 2-Aryl-1,3,4-oxadiazoles: These valuable heterocycles can be synthesized in high yields by reacting 1,1-Dichloro-2-nitroethene with hydrazides in water at room temperature without needing a catalyst. []
- Quinazolinones: This synthesis utilizes 1,1-Dichloro-2-nitroethene and anthranilamides in water, offering a direct route to quinazolinones with a 2-nitromethyl substituent. []
Q3: Does the choice of solvent influence the reaction outcome when using 1,1-Dichloro-2-nitroethene?
A3: Yes, the solvent plays a crucial role in dictating the reaction pathway. For instance, when reacting with phenylthiourea derivatives, using chloroform (aprotic) yields 1,4,2-dithiazolidines, whereas ethanol (protic) favors 1,3-thiazetidines. This difference highlights the significant influence of solvent environment on the reaction mechanism and product selectivity. []
Q4: Are there any advantages of using water as a solvent in reactions involving 1,1-Dichloro-2-nitroethene?
A4: Yes, utilizing water as a solvent in some reactions with 1,1-Dichloro-2-nitroethene offers several benefits, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)